Trifluoroacetaldehyde dimethyl acetal
Overview
Description
Trifluoroacetaldehyde dimethyl acetal, also known as 1,1,1-trifluoro-2,2-dimethoxyethane, is a chemical compound with the molecular formula CF3CH(OCH3)2. It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the preparation of trifluoromethylated compounds. This compound is valued for its stability and ease of handling compared to its gaseous counterpart, trifluoroacetaldehyde .
Mechanism of Action
Target of Action
Trifluoroacetaldehyde dimethyl acetal primarily targets carbonyl groups in aldehydes and ketones . The carbonyl group is characterized by a carbon-oxygen double bond, which is highly reactive and can undergo a variety of chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as acetal formation . This involves a nucleophilic addition of alcohols to the carbonyl function of aldehydes and ketones, forming a hydroxy ether called a hemiacetal . This reaction can continue by adding another equivalent of an alcohol to form a diether called an acetal . The mechanism of acetal formation involves several steps :
Biochemical Pathways
The formation of acetals affects various biochemical pathways. Acetals are important functional groups because they appear in the structures of many sugars . The formation of acetals is reversible, which means they can be hydrolyzed back to their starting components by treatment with aqueous acid and an excess of water .
Pharmacokinetics
The compound’s boiling point is 78-79°c, and it has a density of 12 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of the action of this compound is the formation of α-trifluoromethylated alcohols . These compounds have applications in the preparation of antifungals, antitumor, and chemotherapeutic agents .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an acid catalyst . Acidic conditions increase the electrophilicity of the carbonyl carbon, speeding up the reaction . Additionally, the removal of water from the reaction environment is crucial for the formation of acetals, as the reaction is reversible .
Biochemical Analysis
Biochemical Properties
The role of Trifluoroacetaldehyde dimethyl acetal in biochemical reactions is primarily as a precursor for the synthesis of trifluoromethylated erythritols . The compound interacts with organocatalysts to produce unstable trifluoroacetaldehyde in situ from its corresponding hemiacetal . The nature of these interactions involves the simultaneous asymmetric carbon–carbon bond-forming reaction of the organocatalyst with an in situ-generated chiral enamine .
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are not well-documented in the literature. Given its role in the synthesis of trifluoromethylated erythritols, it can be inferred that it may influence cell function indirectly through these compounds. Trifluoromethylated compounds are known to have various biological activities, including antifungal, antitumor, and chemotherapeutic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into unstable trifluoroacetaldehyde in the presence of an organocatalyst . This is followed by a carbon–carbon bond-forming reaction with a chiral enamine to produce the corresponding aldol product . This process involves binding interactions with the organocatalyst and changes in the configuration of the compound.
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is high, with the compound exhibiting excellent stability even after 24 hours of incubation in 50% PBS-buffered human serum at 37 °C . This suggests that the compound does not readily degrade and may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its role as a precursor in the synthesis of trifluoromethylated erythritols, it can be inferred that it may interact with enzymes involved in these pathways .
Subcellular Localization
Given its role as a precursor in the synthesis of trifluoromethylated erythritols, it can be inferred that it may be localized in the cytoplasm where these synthesis reactions typically occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde dimethyl acetal can be synthesized through the acetalization of trifluoroacetaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the use of a Brønsted acid or a Lewis acid, such as boron trifluoride (BF3), along with a dehydrating agent to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of trimethyl orthoformate as a dehydrating agent. This method ensures the removal of water from the reaction mixture, thereby favoring the formation of the acetal. The reaction is typically carried out under solvent-free conditions or in the presence of an alcohol solvent .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form trifluoromethylated alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Major Products:
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoromethylated alcohols.
Substitution: Various trifluoromethylated derivatives.
Scientific Research Applications
Trifluoroacetaldehyde dimethyl acetal is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It is used as a precursor for the synthesis of trifluoromethylated compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, including antifungal and antitumor agents.
Medicine: It is employed in the preparation of chemotherapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Acetaldehyde dimethyl acetal: Similar in structure but lacks the trifluoromethyl group.
Trifluoroacetaldehyde ethyl hemiacetal: Similar in function but has an ethyl group instead of a dimethyl acetal group.
Trifluoropropionaldehyde hydrate: Contains a trifluoromethyl group but differs in the aldehyde structure.
Uniqueness: Trifluoroacetaldehyde dimethyl acetal is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of trifluoromethylated compounds, which are important in various scientific and industrial applications .
Properties
IUPAC Name |
1,1,1-trifluoro-2,2-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDYOYYYNKCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380281 | |
Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42415-20-3 | |
Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetaldehyde dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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